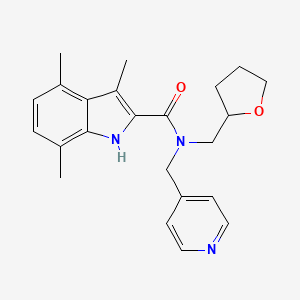

![molecular formula C14H16ClN5O B5543464 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide](/img/structure/B5543464.png)

2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical compound "2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide" represents a class of tetrazole derivatives known for their diverse chemical reactions, significant physical and chemical properties, and potential biological activities. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, which offer a rich chemistry due to their structural similarity to carboxylic acids and their ability to participate in various chemical reactions.

Synthesis Analysis

The synthesis of tetrazole derivatives, including compounds similar to "2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide," often involves cyclization reactions and the use of sodium azide for the introduction of the tetrazole ring. These methods provide access to a wide range of tetrazole-based compounds with different substituents and structural features, enabling the exploration of their diverse chemical and physical properties (Kerru et al., 2019).

Molecular Structure Analysis

Tetrazole derivatives exhibit planar tetrazole rings with varying degrees of conjugation and substitution patterns. The structural analysis often involves X-ray crystallography, providing insights into their molecular geometry, bond lengths, angles, and intermolecular interactions. Such studies reveal the importance of substituents in determining the overall molecular structure and potential binding interactions in biological systems (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Tetrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic substitution, depending on the nature of the substituents and the reaction conditions. These reactions are crucial for the functionalization of the tetrazole ring and the introduction of different chemical groups, affecting the compound's reactivity and potential applications.

Physical Properties Analysis

The physical properties of tetrazole derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The presence of halogen substituents, like chloro groups, can affect these properties by altering intermolecular forces and crystal packing patterns. Studies using single-crystal X-ray diffraction provide detailed information on the crystallographic parameters and solid-state structure of these compounds (Boechat et al., 2011).

科学的研究の応用

Molecular Structure and Docking Studies

Tetrazole derivatives have been studied for their molecular structures using X-ray crystallography and docking studies to understand their orientation and interaction within enzyme active sites. For example, research on docking studies and the crystal structure of tetrazole derivatives explores their potential as COX-2 inhibitors, highlighting the utility of such compounds in designing drugs with specific target interactions (Al-Hourani et al., 2015).

Spectroscopic and Quantum Mechanical Studies

Another area of application involves spectroscopic and quantum mechanical studies to analyze vibrational spectra, electronic properties, and light harvesting efficiency of benzothiazolinone acetamide analogs. These compounds show potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating the role of similar acetamide derivatives in renewable energy technologies (Mary et al., 2020).

Synthesis and Evaluation as Corrosion Inhibitors

Acetamide derivatives have also been synthesized and evaluated for their effectiveness as corrosion inhibitors, a crucial area in materials science aiming to protect metals against corrosion. This research demonstrates the practical applications of such compounds in extending the life of metal-based structures and components (Yıldırım & Çetin, 2008).

Ugi Four-Component Condensation

The Ugi four-component condensation process, a versatile tool in organic synthesis, can produce a wide range of compounds, including acetamide derivatives. This protocol is fundamental in synthesizing pharmaceutical compounds, showcasing the broad utility of acetamide derivatives in drug development (Marcaccini & Torroba, 2007).

Anti-Inflammatory and Molecular Docking Studies

Research into the synthesis, anti-inflammatory properties, and molecular docking of tetrazol-yl- and sulphanyl-N-thiazol-ylacetamides presents another significant application. These compounds have been identified for their activity exceeding reference drugs like ibuprofen, further illustrating the pharmaceutical relevance of tetrazole and acetamide derivatives (Chaban et al., 2021).

特性

IUPAC Name |

2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O/c15-12-8-4-3-7-11(12)14-17-19-20(18-14)9-13(21)16-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVFAVUZLQBOOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5543383.png)

![N-(4-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5543387.png)

![2-methyl-8-(5-phenylpentanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543396.png)

![9-(2-methylthieno[3,2-d]pyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5543401.png)

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 2-furoate](/img/structure/B5543403.png)

![5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5543412.png)

![N-isopropyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5543430.png)

![5-bromo-4-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B5543454.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5543455.png)

![methyl 4-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5543461.png)

![2-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5543465.png)

![ethyl 4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5543479.png)

![2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5543480.png)